molecular formula C17H21N3O3 B7165908 N-methyl-4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]morpholine-2-carboxamide

N-methyl-4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]morpholine-2-carboxamide

Cat. No.: B7165908
M. Wt: 315.37 g/mol
InChI Key: RZEVVANKGKTHII-UHFFFAOYSA-N
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Description

N-methyl-4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]morpholine-2-carboxamide is a complex organic compound that features a morpholine ring, an oxazole ring, and a methylphenyl group

Properties

IUPAC Name

N-methyl-4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-3-5-13(6-4-12)17-19-14(11-23-17)9-20-7-8-22-15(10-20)16(21)18-2/h3-6,11,15H,7-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEVVANKGKTHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CN3CCOC(C3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]morpholine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring through a cyclization reaction involving an appropriate precursor. The morpholine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the oxazole and morpholine rings under specific conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the industrial synthesis include methylamine, diethylene glycol, and various catalysts to promote the desired transformations.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]morpholine-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-methyl-4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]morpholine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A simpler compound with a similar morpholine ring structure.

    4-methylphenyl oxazole: A compound with a similar oxazole ring structure.

    Morpholine-2-carboxamide: A compound with a similar carboxamide group.

Uniqueness

N-methyl-4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]morpholine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

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